Methyl 3-[3,5-difluoro-4-[2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoate
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Overview
Description
Methyl (E)-3-[3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]phenyl]acrylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound features a unique structure that includes multiple fluorine atoms, a tetrahydro-1H-pyrido[3,4-b]indole core, and an acrylate group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (E)-3-[3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]phenyl]acrylate typically involves multi-step organic reactions. The process may start with the preparation of the tetrahydro-1H-pyrido[3,4-b]indole core, followed by the introduction of the fluoroalkyl groups and the acrylate moiety. Common reagents and catalysts used in these reactions include palladium catalysts, fluorinating agents, and acrylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Methyl (E)-3-[3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]phenyl]acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The fluorine atoms and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Chemistry
In chemistry, Methyl (E)-3-[3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]phenyl]acrylate can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology and Medicine
In biology and medicine, this compound may have potential as a pharmaceutical agent due to its structural features. It could be investigated for its activity against various biological targets, including enzymes and receptors. Its fluorinated groups may enhance its metabolic stability and bioavailability.
Industry
In industry, Methyl (E)-3-[3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]phenyl]acrylate could be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties may impart desirable characteristics to these products, such as increased durability or specific reactivity.
Mechanism of Action
The mechanism of action of Methyl (E)-3-[3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]phenyl]acrylate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The fluorinated groups could enhance binding affinity and selectivity, while the tetrahydro-1H-pyrido[3,4-b]indole core may interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl (E)-3-[3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]phenyl]acrylate include other fluorinated acrylates and indole derivatives. Examples include:
- Methyl (E)-3-[3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]phenyl]propionate
- Ethyl (E)-3-[3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]phenyl]acrylate
Uniqueness
The uniqueness of Methyl (E)-3-[3,5-difluoro-4-[(1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]phenyl]acrylate lies in its specific combination of functional groups and structural features. The presence of multiple fluorine atoms, the tetrahydro-1H-pyrido[3,4-b]indole core, and the acrylate group make it distinct from other compounds and may confer unique properties and reactivity.
Biological Activity
Methyl 3-[3,5-difluoro-4-[2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoate is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex structure incorporating a pyridoindole core, which is known for various pharmacological effects. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure
The molecular structure of the compound can be summarized as follows:
- Core Structure : Pyrido[3,4-b]indole
- Substituents :
- Difluorophenyl group
- Fluorinated isopropyl side chain
- Acrylic acid moiety
Biological Activity Overview
Research indicates that this compound exhibits several significant biological activities:
-
Anticancer Activity :
- Studies show that derivatives of the pyridoindole core can inhibit various cancer cell lines. The compound's structure allows for interactions with estrogen receptors (ER), making it a candidate for targeting ER-positive breast cancers. AZD9496, a related compound, demonstrated effectiveness in blocking growth in ER-positive and ESR1-mutant tumors in preclinical models .
- Mechanism of Action :
- Anti-inflammatory Properties :
Research Findings and Case Studies
Detailed Mechanistic Insights
The biological activity of this compound can be attributed to its unique structural features:
- Hydrogen Bonding : The interaction between the indole nitrogen and carbonyl groups within the ER enhances binding affinity.
- Lipophilic Interactions : The fluorinated side chains occupy hydrophobic pockets in the receptor, stabilizing the ligand-receptor complex.
These interactions contribute to its potential as a therapeutic agent in hormone-dependent cancers.
Properties
Molecular Formula |
C26H27F3N2O2 |
---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
methyl 3-[3,5-difluoro-4-[2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoate |
InChI |
InChI=1S/C26H27F3N2O2/c1-15-11-18-17-7-5-6-8-21(17)30-24(18)25(31(15)14-26(2,3)29)23-19(27)12-16(13-20(23)28)9-10-22(32)33-4/h5-10,12-13,15,25,30H,11,14H2,1-4H3 |
InChI Key |
NERYNBJQGGYORQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C(N1CC(C)(C)F)C3=C(C=C(C=C3F)C=CC(=O)OC)F)NC4=CC=CC=C24 |
Origin of Product |
United States |
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